molecular formula C10H9NO5 B13582467 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoic acid

3-(3-Methyl-2-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B13582467
M. Wt: 223.18 g/mol
InChI Key: IOAWIMLNSGWENO-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-nitrophenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a nitro group, a methyl group, and a ketone group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of 3-methylbenzoic acid followed by a series of chemical reactions to introduce the oxopropanoic acid group. One common method involves the nitration of methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride . The resulting nitro compound is then subjected to further reactions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-(3-Methyl-2-aminophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(3-Methyl-2-nitrophenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methyl-2-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ketone group can participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-2-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both the nitro and oxopropanoic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

3-(3-methyl-2-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9NO5/c1-6-3-2-4-7(9(6)11(15)16)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

IOAWIMLNSGWENO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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